Cactinomycin

Vue d'ensemble

Description

Cactinomycin, also known as Dactinomycin or Actinomycin D, is an actinomycin used to treat a wide variety of cancers . It is used to treat different types of cancers that affect the kidneys, uterus, testicles, bones, muscles, joints, and soft tissues . It is also used to treat solid tumors .

Chemical Reactions Analysis

Dactinomycin is used in combination with other medications, surgery, and/or radiation therapy to treat various types of cancer . It can cause side effects such as Mallory-Weiss syndrome and poor digestive tolerance . At low concentrations, dactinomycin inhibits DNA-primed RNA synthesis by intercalating with guanine residues of DNA. At higher concentrations, it also inhibits DNA synthesis .Physical And Chemical Properties Analysis

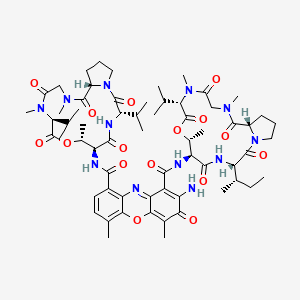

Cactinomycin has a CAS Number of 8052-16-2 and an EC Number of 232-485-1 . It is stored at a temperature of 2-8°C . Its molecular formula is C62H86N12O16, with an average mass of 1255.417 Da and a monoisotopic mass of 1254.628418 Da .Applications De Recherche Scientifique

Cancer Chemotherapy

Dactinomycin is primarily used in the treatment of various types of cancer due to its ability to bind DNA and inhibit RNA synthesis. This process interferes with the growth and multiplication of cancer cells. It is particularly effective in treating:

Mécanisme D'action

Target of Action

Cactinomycin, also known as Dactinomycin, primarily targets DNA within the cell . It forms a stable complex with DNA, thereby inhibiting RNA synthesis . This interaction with DNA is crucial for its antineoplastic activity.

Mode of Action

Cactinomycin interacts with its DNA target by intercalation . This process involves the insertion of the planar cactinomycin molecule between the stacked base pairs of the DNA helix . This binding is strong but reversible and interferes with the synthesis of RNA, particularly preventing RNA polymerase elongation . As a result, mRNA production is impaired, leading to a decline in protein synthesis after cactinomycin therapy .

Biochemical Pathways

The primary biochemical pathway affected by cactinomycin is the transcription process . By inhibiting RNA synthesis, cactinomycin disrupts the normal flow of genetic information from DNA to RNA to protein, a central dogma in molecular biology. The downstream effects include a decrease in protein synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of cactinomycin involve its absorption, distribution, metabolism, and excretion (ADME). It is administered intravenously, ensuring 100% bioavailability . Cactinomycin is known to bind to proteins to a small extent (5%) and is metabolized in the liver . The elimination half-life is approximately 36 hours, and it is excreted via bile .

Result of Action

The molecular and cellular effects of cactinomycin’s action primarily involve the inhibition of RNA synthesis, leading to a decrease in protein synthesis . This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells. Clinically, this translates into the ability of cactinomycin to treat various types of cancers, including Wilms’ tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer .

Action Environment

The action, efficacy, and stability of cactinomycin can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the drug. Additionally, the presence of other drugs (drug-drug interactions) can influence the efficacy of cactinomycin. It’s also important to note that individual patient factors, such as age, liver function, and overall health status, can influence the action and efficacy of cactinomycin .

Safety and Hazards

Dactinomycin may cause serious side effects. Common side effects include bone marrow suppression, vomiting, mouth ulcers, hair loss, liver problems, infections, and muscle pains . Other serious side effects include future cancers, allergic reactions, and tissue death if extravasation occurs . Use in pregnancy may harm the baby .

Propriétés

IUPAC Name |

2-amino-1-N-[(3S,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80)/t31-,34+,35+,37-,38-,43-,44-,45-,46-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXJFISCRQIYID-IAEPZHFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@@H](NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H88N12O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cactinomycin | |

CAS RN |

8052-16-2 | |

| Record name | Cactinomycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008052162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actinomycin C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

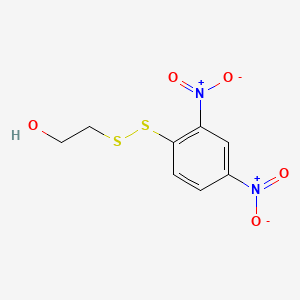

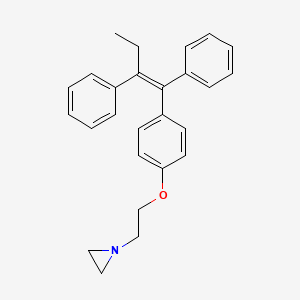

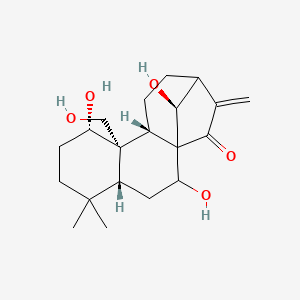

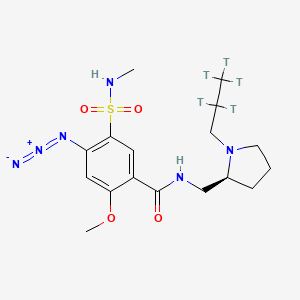

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Is Cactinomycin used alone or in combination with other drugs for the treatment of Polymyositis?

A2: Research suggests that Cactinomycin was often used as part of a combination therapy approach for Polymyositis []. In a study of 14 patients, Cactinomycin was administered alongside other immunosuppressive agents like Azathioprine, Prednisolone, 6-Mercaptopurine, and Methotrexate. This highlights the historical context of Cactinomycin use within a broader immunosuppressive regimen for this condition.

Q2: Are there any specific patient characteristics that might predict a better response to Cactinomycin in Polymyositis?

A3: While limited data is available on Cactinomycin's efficacy in Polymyositis, one study observed that younger patients (under 40 years old) with acute or subacute disease progression tended to respond better to Azathioprine-based immunosuppressive therapy, which sometimes included Cactinomycin []. This suggests a potential age-related and disease-stage dependency for treatment response, although further research is needed to confirm these findings specifically for Cactinomycin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)

![[8,14-Diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231942.png)

![2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid [2-[2-(4-fluorophenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1231943.png)

![N,N-diethyl-2-[[7-[(4-methoxyphenyl)methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio]acetamide](/img/structure/B1231944.png)

![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)

![S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B1231949.png)

![2-(4-benzoylphenoxy)-N-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B1231952.png)